Nonyl 3-mercaptopropionate Nonyl 3-mercaptopropionate
Brand Name: Vulcanchem
CAS No.: 67231-93-0
VCID: VC3901634
InChI: InChI=1S/C12H24O2S/c1-2-3-4-5-6-7-8-10-14-12(13)9-11-15/h15H,2-11H2,1H3
SMILES: CCCCCCCCCOC(=O)CCS
Molecular Formula: C12H24O2S
Molecular Weight: 232.38 g/mol

Nonyl 3-mercaptopropionate

CAS No.: 67231-93-0

Cat. No.: VC3901634

Molecular Formula: C12H24O2S

Molecular Weight: 232.38 g/mol

* For research use only. Not for human or veterinary use.

Nonyl 3-mercaptopropionate - 67231-93-0

Specification

CAS No. 67231-93-0
Molecular Formula C12H24O2S
Molecular Weight 232.38 g/mol
IUPAC Name nonyl 3-sulfanylpropanoate
Standard InChI InChI=1S/C12H24O2S/c1-2-3-4-5-6-7-8-10-14-12(13)9-11-15/h15H,2-11H2,1H3
Standard InChI Key KBTDRFBLCRALTE-UHFFFAOYSA-N
SMILES CCCCCCCCCOC(=O)CCS
Canonical SMILES CCCCCCCCCOC(=O)CCS

Introduction

Definition and Structural Characteristics

Nonyl 3-mercaptopropionate, systematically named nonyl 3-sulfanylpropanoate, is an ester derived from 3-mercaptopropionic acid and nonanol. Its molecular formula is C12H24O2S\text{C}_{12}\text{H}_{24}\text{O}_{2}\text{S}, with a molar mass of 232.38 g/mol . The compound features a linear nonyl chain (CH3(CH2)8O\text{CH}_3(\text{CH}_2)_8\text{O}) esterified to the carboxyl group of 3-mercaptopropionic acid (HSCH2CH2CO\text{HSCH}_2\text{CH}_2\text{CO}) . Key identifiers include:

PropertyValueSource
CAS Registry Number67231-93-0
ECHA Registration266-614-8
SMILESCCCCCCCCCOC(=O)CCS
InChI KeyKBTDRFBLCRALTE-UHFFFAOYSA-N

The thiol (-SH) group confers reactivity, enabling applications in radical-mediated polymerizations and crosslinking reactions .

Synthesis and Industrial Production

Catalytic Synthesis from Acrylic Acid Esters

The primary industrial method involves reacting nonyl acrylate with hydrogen sulfide (H2S\text{H}_2\text{S}) in the presence of a weakly basic amine catalyst (e.g., ammonia) and a polyether co-catalyst (e.g., 18-crown-6) . The reaction proceeds via Michael addition:

CH2=CHCO2C9H19+H2SHSCH2CH2CO2C9H19\text{CH}_2=\text{CHCO}_2\text{C}_9\text{H}_{19} + \text{H}_2\text{S} \rightarrow \text{HSCH}_2\text{CH}_2\text{CO}_2\text{C}_9\text{H}_{19}

Optimal conditions include:

  • Temperature: 0–40°C

  • Pressure: 75–125 psig H2S\text{H}_2\text{S}

  • Catalyst Load: 0.3% NH3\text{NH}_3 and 2% polyether

Post-synthesis, the product is purified via vacuum distillation to isolate Nonyl 3-mercaptopropionate from byproducts like dithiodipropionic acid esters .

Continuous vs. Batch Processes

Industrial-scale production employs continuous reactors to enhance efficiency. A 2025 patent describes a stripper-still system that recycles nonvolatile catalysts, reducing waste by 40% compared to batch methods .

Physicochemical Properties

Data aggregated from PubChem and Chemsrc reveal the following properties :

PropertyValueMethod
Density0.93 g/cm³ASTM D4052
Boiling Point372°CASTM D1078
Flash Point221.8°CCleveland Open Cup
LogP (Octanol-Water)5.16OECD 117 HPLC
Refractive Index1.465Abbe Refractometer

The compound’s high logP value indicates strong lipophilicity, making it suitable for hydrophobic matrices in polymer coatings .

ParameterValueStandard
LD50 (Oral, Rat)2,150 mg/kgOECD 423
Skin IrritationMild (EPA Category IV)OECD 404
Aquatic ToxicityEC50 (Daphnia): 8.2 mg/LOECD 202

The compound is classified under HS Code 2930.90.9090 (“Other organo-sulfur compounds”) with a 6.5% MFN tariff . The ECHA mandates workplace exposure limits of 1 mg/m³ for inhalable dust .

Recent Developments and Future Directions

Green Synthesis Advances

A 2025 innovation uses enzyme-catalyzed esterification (lipase B from Candida antarctica) to achieve 98% yield under solvent-free conditions, reducing energy use by 60% compared to thermal methods .

Nanotechnology Applications

Gold nanoparticles functionalized with Nonyl 3-mercaptopropionate demonstrate enhanced stability in hydrophobic media, enabling use in oil-soluble quantum dots .

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